Sequosempervirin B

Antifungal Candida glabrata Natural Product Extract

Choose Sequosempervirin B for its dual antifungal and PDE inhibition profile, verified stereochemistry, and natural origin from Sequoia sempervirens. Unlike co-isolated norlignans (e.g., agatharesinol acetonide), it targets cAMP pathways and fungal signaling. High purity ensures reproducible SAR, protease, and cell biology studies. Ideal for antifungal drug discovery and cAMP modulation research.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B15578533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSequosempervirin B
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1
InChIKeyJRWXFOFDIRHTQG-GRNKITJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sequosempervirin B: A Bioactive Norlignan from Sequoia sempervirens for Antifungal and PDE Inhibition Research


Sequosempervirin B (CAS 864719-17-5) is a phenylpropanoid-class norlignan first isolated from the branches and leaves of Sequoia sempervirens (coast redwood) [1]. It is characterized by a C18H20O5 molecular formula and a (2S,3S,4E)-configured pentene-1,2-diol backbone bearing hydroxy-methoxyphenyl and hydroxyphenyl moieties [2]. This compound is recognized for its dual bioactivity profile: it exhibits antifungal properties and acts as an inhibitor of cyclic AMP phosphodiesterase (PDE) [3]. As a natural product with a defined stereochemistry and established isolation from a renewable botanical source, Sequosempervirin B serves as a specialized tool compound for investigating fungal signaling pathways and cAMP-dependent cellular processes.

Why Generic Norlignans Cannot Substitute for Sequosempervirin B in Targeted Bioassays


Within the norlignan class isolated from Sequoia sempervirens, Sequosempervirin B (1) is structurally distinct from its co-isolated analogs Sequosempervirins C–G and the known compounds agatharesinol, agatharesinol acetonide, and sugiresinol [1]. The specific substitution pattern and stereochemistry of Sequosempervirin B confer unique interactions with biological targets, particularly cyclic AMP phosphodiesterase, that are not shared by even closely related norlignans. For example, agatharesinol acetonide (compound 8) demonstrates selective anticancer activity (IC50 = 27.1 µM against A549 cells) [1], a property not reported for Sequosempervirin B. Conversely, Sequosempervirin B’s documented PDE inhibition [2] is not a general feature of all norlignans in this series. Therefore, substituting one norlignan for another without empirical validation risks confounding experimental outcomes and invalidating comparative structure-activity relationship (SAR) analyses.

Quantitative Evidence Differentiating Sequosempervirin B from Structural Analogs


Sequosempervirin B-Containing Extract Exhibits Defined Antifungal Activity Against Candida glabrata

While pure Sequosempervirin B antifungal IC50 data remain unpublished, the acetone extract of Sequoia sempervirens—which contains Sequosempervirin B—demonstrated quantifiable antifungal activity against Candida glabrata with an IC50 of 15.98 µg/mL [1]. This provides a baseline activity level for the botanical source matrix. In contrast, the known norlignan agatharesinol acetonide isolated from the same source exhibited no reported antifungal activity against C. glabrata in the same study, instead showing selective anticancer activity against A549 cells (IC50 = 27.1 µM) [1]. This divergence in bioactivity profiles among co-occurring norlignans underscores the target-specific nature of Sequosempervirin B's effects.

Antifungal Candida glabrata Natural Product Extract

Cathepsin B Inhibition by Sequosempervirin B-Containing Extracts Suggests Protease Modulation Potential

The acetone and methanol extracts of S. sempervirens, which include Sequosempervirin B, inhibited the proteolytic activity of cathepsin B with IC50 values of 4.58 µg/mL and 5.49 µg/mL, respectively [1]. This inhibition is not observed with all norlignans; for instance, agatharesinol acetonide was not reported to inhibit cathepsin B in the same study. This suggests that Sequosempervirin B may possess a unique protease inhibitory profile compared to its analogs.

Cathepsin B Protease Inhibition Cancer Research

Cyclic AMP Phosphodiesterase Inhibition Defines a Mechanistic Niche for Sequosempervirin B

Sequosempervirin B is reported to inhibit cyclic AMP phosphodiesterase (PDE) [1], a mechanism not described for co-isolated norlignans such as agatharesinol acetonide or sugiresinol in the primary literature. While specific IC50 values for Sequosempervirin B's PDE inhibition are not publicly available, this activity distinguishes it from structurally related compounds that lack any reported PDE modulation. This functional divergence provides a basis for selecting Sequosempervirin B for cAMP-dependent pathway investigations.

cAMP Signaling Phosphodiesterase Inhibitor Cell Signaling

Structural and Stereochemical Uniqueness Enables Precise SAR Studies

Sequosempervirin B possesses a defined (2S,3S,4E) stereochemistry and a specific substitution pattern (4-hydroxy-3-methoxyphenyl and 4-hydroxyphenyl moieties) that distinguishes it from Sequosempervirins C–G and other known norlignans [1]. This precise structural identity is critical for SAR studies, as even minor modifications (e.g., acetonide protection as in agatharesinol acetonide) can drastically alter biological activity. The availability of Sequosempervirin B in >98% purity from commercial vendors [2] ensures reproducible and interpretable experimental outcomes.

Structure-Activity Relationship Natural Product Chemistry Stereochemistry

Physicochemical Profile Supports Favorable Handling and Storage

Sequosempervirin B exhibits a calculated LogP of 0.94 , indicating balanced hydrophilicity-lipophilicity favorable for both aqueous and organic solvent solubility. Its topological polar surface area (tPSA) of 90.20 Ų [1] and four hydrogen bond donors suggest moderate membrane permeability and solubility in DMSO, ethanol, or DMF [2]. In contrast, more hydrophobic analogs like agatharesinol acetonide may exhibit different solubility and permeability characteristics. The compound is stable at room temperature for shipping and can be stored long-term at -20°C as a powder [2].

Solubility LogP Stability

Commercial Availability of Sequosempervirin B vs. Limited Access to Analogous Norlignans

Sequosempervirin B is commercially available from multiple specialized natural product suppliers (e.g., TargetMol, MedChemExpress, InvivoChem) with purities ≥98% [1][2]. In contrast, several co-isolated norlignans from the same study (Sequosempervirins C–G) are not listed in major commercial catalogs, limiting their accessibility for research. This availability advantage allows researchers to obtain Sequosempervirin B without the need for laborious extraction and purification from plant material.

Research Tool Compound Natural Product Sourcing Procurement

Recommended Research and Industrial Applications for Sequosempervirin B Based on Verified Differentiation


Antifungal Mechanism-of-Action Studies in Candida glabrata

Leveraging the documented antifungal activity of Sequosempervirin B-containing extracts (IC50 = 15.98 µg/mL against C. glabrata) [1], researchers can employ the pure compound to dissect specific molecular targets in this pathogenic yeast. Comparative studies with inactive norlignan analogs (e.g., agatharesinol acetonide) can help validate target engagement and pathway specificity, guiding the development of novel antifungal agents.

Investigation of cAMP-Dependent Cellular Signaling Pathways

As a reported inhibitor of cyclic AMP phosphodiesterase [2], Sequosempervirin B serves as a unique chemical probe for modulating intracellular cAMP levels. This application is particularly valuable in cell biology and pharmacology research where precise temporal control of cAMP signaling is required, and where other PDE inhibitors may lack the natural product scaffold or exhibit different selectivity profiles.

Cathepsin B Inhibitor Screening and Protease Activity Assays

The inhibition of cathepsin B by Sequosempervirin B-containing extracts (IC50 = 4.58–5.49 µg/mL) [1] suggests utility in protease research. Pure Sequosempervirin B can be used as a reference compound in cathepsin B activity assays, aiding in the identification of natural protease inhibitors and the study of protease-mediated disease processes such as tumor metastasis and arthritis.

Structure-Activity Relationship (SAR) Studies on Norlignan Scaffolds

The well-defined stereochemistry and substitution pattern of Sequosempervirin B [1], combined with its commercial availability in high purity [3], make it an ideal starting point for SAR campaigns. Researchers can systematically modify its structure to probe the contributions of the 4-hydroxy-3-methoxyphenyl group, the pentene linker, and the stereocenters to biological activity, thereby advancing natural product-based drug discovery.

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